Product packaging for 4-Isocyanato-2-methoxypyridine(Cat. No.:)

4-Isocyanato-2-methoxypyridine

Cat. No.: B13536497
M. Wt: 150.13 g/mol
InChI Key: GIUNSSGCYDDOKF-UHFFFAOYSA-N
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Description

4-Isocyanato-2-methoxypyridine is a specialized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its molecular structure incorporates two highly reactive and versatile functional groups: an aromatic isocyanate and a methoxy-substituted pyridine ring. The isocyanate group (-N=C=O) is a potent electrophile, known for its high reactivity with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively . This reaction is fundamental in polymer chemistry, particularly in the development of polyurethanes and related materials, where related aliphatic isocyanates are commonly used . The 2-methoxypyridine moiety, on the other hand, is a privileged structure in drug discovery, often employed to improve solubility and influence the pharmacodynamic properties of a molecule . It can also act as a hydrogen bond acceptor, contributing to supramolecular assembly and molecular recognition processes . The combination of these features makes this compound a valuable reagent for the synthesis of more complex molecules, such as functionalized polymers, covalent organic frameworks, and pharmaceutical candidates, particularly through reactions that leverage its isocyanate group to install ureido connectors. Researchers can use this compound to create libraries of derivatives for high-throughput screening or to develop novel materials with tailored properties. As with all isocyanates, appropriate handling precautions are essential due to their potential reactivity and sensitivity to moisture. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B13536497 4-Isocyanato-2-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4-isocyanato-2-methoxypyridine

InChI

InChI=1S/C7H6N2O2/c1-11-7-4-6(9-5-10)2-3-8-7/h2-4H,1H3

InChI Key

GIUNSSGCYDDOKF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)N=C=O

Origin of Product

United States

Synthetic Methodologies for 4 Isocyanato 2 Methoxypyridine and Its Derivatives

Precursor Synthesis Strategies for 2-Methoxypyridin-4-amine and Related Scaffolds

A common strategy for synthesizing substituted pyridines begins with more common, commercially available pyridine (B92270) derivatives. For instance, 2-methoxypyridine (B126380) can be prepared from the reaction of 2-chloropyridine (B119429) with sodium methoxide (B1231860) (NaOMe) in refluxing methanol. researchgate.net Once 2-methoxypyridine is obtained, further functionalization is required to introduce the amine group at the 4-position. This multi-step approach, starting from halogenated pyridines, allows for the sequential and controlled introduction of different functional groups.

Direct amination of the 2-methoxypyridine scaffold is a crucial step for installing the necessary amine functionality. While various methods for pyridine amination exist, achieving regioselectivity at the C-4 position is paramount. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce an amino group. For example, protocols for the nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI) have been developed. researchgate.net Another classical method, the Chichibabin reaction, typically introduces an amino group at the 2- or 6-position of the pyridine ring, but modifications and alternative strategies are often necessary to direct the amination to the 4-position, especially when the 2-position is already substituted.

Achieving regioselectivity is a central challenge in pyridine chemistry. The electronic properties of the pyridine ring, influenced by the nitrogen atom and existing substituents, dictate the position of subsequent functionalization. The methoxy (B1213986) group at the 2-position influences the ring's reactivity. Synthetic strategies often rely on the use of directing groups or specific reaction conditions to favor substitution at the C-4 position. dntb.gov.ua For example, lithiation of certain 2-substituted pyridines, such as 2-chloro-5-bromopyridine using LDA (lithium diisopropylamide), has been shown to proceed with high selectivity for the 4-position, which can then be converted to an amine. mdpi.com This highlights how a deep understanding of reaction mechanisms and substituent effects is essential for designing a successful synthesis of the 2-methoxypyridin-4-amine precursor. mdpi.com

Isocyanate Functional Group Introduction

Once the 2-methoxypyridin-4-amine precursor is synthesized, the final step is the conversion of the primary amine into the highly reactive isocyanate group. Two primary methods are prevalent for this transformation: the Curtius rearrangement and phosgenation.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal decomposition to yield the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

The key features of the Curtius rearrangement include:

Concerted Mechanism : Research indicates that the thermal decomposition is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

Retention of Configuration : The migration of the R-group from the carbonyl carbon to the nitrogen occurs with complete retention of its stereochemistry. nih.govwikipedia.org

Mild Conditions : The reaction can often be carried out under relatively mild conditions, sometimes even at room temperature, which minimizes potential side reactions. wikipedia.org

In the context of synthesizing 4-isocyanato-2-methoxypyridine, the starting material would be 2-methoxyisonicotinic acid. This acid is first converted to its corresponding acyl azide, typically by reacting an activated form of the acid (like an acid chloride) with an azide salt, or directly using reagents like diphenylphosphoryl azide (DPPA). nrochemistry.com The resulting acyl azide then rearranges upon heating to form the desired this compound. wikipedia.orgnrochemistry.com The isocyanate can be isolated if the reaction is performed in an inert solvent. nrochemistry.com

Table 1: Common Reagents for Curtius Rearrangement
ReagentFunctionReference
Diphenylphosphoryl azide (DPPA)Converts carboxylic acid directly to acyl azide. nrochemistry.com
Sodium Azide (NaN₃)Reacts with an acyl chloride to form the acyl azide. organic-chemistry.org
Triethylamine (Et₃N)Base used to facilitate the reaction. nrochemistry.com

A more direct method for converting a primary amine to an isocyanate is through reaction with phosgene (B1210022) (COCl₂) or a safer, solid phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). guidechem.com This reaction, known as phosgenation, is a common industrial process for isocyanate production. nih.govresearchgate.net

The reaction involves the nucleophilic attack of the amine (2-methoxypyridin-4-amine) on the carbonyl carbon of phosgene or its equivalent. This is followed by the elimination of hydrogen chloride (HCl) to form the isocyanate. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct. nih.gov

Triphosgene has emerged as an ideal substitute for the highly toxic and volatile phosgene gas. guidechem.com Being a stable, white crystalline solid, it is easier and safer to handle, weigh, and store. guidechem.comsigmaaldrich.comresearchgate.net In most reactions, one molecule of triphosgene behaves as three molecules of phosgene, making it an efficient reagent. researchgate.net The reaction of primary amines with triphosgene can be controlled to produce isocyanates in high yield. guidechem.comnih.gov

Table 2: Comparison of Phosgene and Triphosgene
PropertyPhosgene (COCl₂)Triphosgene (C₃Cl₆O₃)
Physical StateColorless GasWhite Crystalline Solid
HandlingDifficult and hazardous due to high toxicity and volatility. sigmaaldrich.comSafer and more convenient; can be weighed and stored easily. guidechem.comresearchgate.net
Stoichiometry1 equivalent reacts with 1 equivalent of amine.1 equivalent provides 3 equivalents of phosgene activity. researchgate.net
Reaction ConditionsOften requires specialized equipment.Generally mild conditions, high selectivity, and high yield. guidechem.comresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound can be approached through several established methods for isocyanate formation, primarily from a 4-amino-2-methoxypyridine (B1296289) precursor via phosgenation or from a 2-methoxy-isonicotinic acid derivative via a Curtius rearrangement. The optimization of these reaction pathways is critical for maximizing yield and ensuring high purity of the final product.

In the phosgenation route , the reaction of 4-amino-2-methoxypyridine with phosgene or a phosgene equivalent (e.g., diphosgene or triphosgene) is typically performed in an inert solvent such as toluene (B28343) or chlorobenzene. Key parameters to optimize include temperature, reaction time, and the stoichiometry of the phosgenating agent. The formation of undesired urea (B33335) byproducts, resulting from the reaction of the newly formed isocyanate with the starting amine, is a common side reaction. thieme-connect.com This can be minimized by using a slight excess of the phosgenating agent and maintaining a low reaction temperature initially, followed by a gradual increase to ensure complete conversion. The addition of a non-nucleophilic base can also be optimized to scavenge the HCl byproduct. google.com

For the Curtius rearrangement pathway, the starting material would be 2-methoxy-isonicotinic acid. This acid is first converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate. wikipedia.orgorganic-chemistry.org The formation of the acyl azide from the corresponding acyl chloride or via a mixed anhydride (B1165640) is a critical step. nih.gov Optimization involves the choice of azide source (e.g., sodium azide) and the reaction conditions to avoid premature decomposition. The subsequent rearrangement is often performed in an inert, high-boiling solvent, and the temperature and reaction time must be carefully controlled to ensure complete conversion without degradation of the product. masterorganicchemistry.com

A data-driven approach, such as Design of Experiments (DoE), can be systematically employed to explore the interplay of various reaction parameters (temperature, concentration, catalyst loading, etc.) to identify the optimal conditions for both yield and purity. rsc.org

Table 1: Key Parameters for Optimization of Isocyanate Synthesis

ParameterPhosgenation RouteCurtius Rearrangement Route
Temperature Low initial temperature to minimize urea formation, followed by heating for reaction completion.Controlled heating for the rearrangement step to avoid side reactions.
Solvent Inert solvents like toluene, chlorobenzene.High-boiling, inert solvents for the thermal rearrangement.
Reagents Phosgene, diphosgene, or triphosgene.Acyl azide precursors (e.g., acyl chloride and sodium azide). nih.gov
Byproducts Symmetrical ureas, carbamoyl (B1232498) chlorides.Potential for nitrene insertion byproducts if the reaction is not concerted. wikipedia.org

Scale-Up Considerations for Laboratory and Industrial Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges. The choice between the phosgenation and non-phosgene (e.g., Curtius rearrangement) routes is a primary consideration.

Phosgenation is a well-established industrial method for isocyanate production. nih.govacs.org However, the high toxicity of phosgene necessitates stringent safety protocols and specialized equipment to handle this hazardous gas. google.com For industrial-scale synthesis, a continuous flow process is often preferred over batch reactions to improve safety and control over reaction parameters. thieme-connect.com The management of corrosive byproducts like HCl is also a significant factor.

The Curtius rearrangement offers a phosgene-free alternative, which is advantageous from a safety and environmental perspective. thieme-connect.com However, the use of potentially explosive acyl azides requires careful handling. nih.gov Continuous flow reactors are particularly well-suited for the Curtius rearrangement, as they allow for the in-situ generation and immediate conversion of the acyl azide intermediate, minimizing the accumulation of hazardous materials. thieme-connect.com The thermal management of the rearrangement step is crucial for a safe and efficient scale-up.

Regardless of the chosen route, considerations for scale-up include:

Heat Transfer: Both phosgenation and the Curtius rearrangement are exothermic processes that require efficient heat management to prevent runaway reactions.

Mixing: Ensuring homogenous mixing of reactants is critical for consistent product quality and yield.

Purification: The development of a robust and scalable purification method (e.g., distillation or crystallization) is necessary to achieve the desired product purity.

Waste Management: The environmental impact of byproducts and waste streams must be carefully managed.

Table 2: Comparison of Synthetic Routes for Scale-Up

FeaturePhosgenationCurtius Rearrangement
Safety High; requires handling of toxic phosgene and corrosive HCl. acs.orgModerate; involves potentially explosive acyl azides. nih.gov
Industrial Precedent Well-established for large-scale isocyanate production. nih.govLess common for bulk production, but gaining interest.
Byproducts HCl, potential for urea impurities. google.comNitrogen gas (N₂). wikipedia.org
Process Technology Often requires specialized infrastructure for handling hazardous materials.Amenable to modern continuous flow technologies for improved safety. thieme-connect.com

Post-Synthetic Modification Strategies of the Pyridine Core

The 2-methoxypyridine core of this compound is amenable to various post-synthetic modifications, allowing for the generation of a diverse library of derivatives. However, the high reactivity of the isocyanate group necessitates that it is either introduced after the modification of the pyridine ring or that it is suitably protected during these transformations. More commonly, a precursor such as a 4-halopyridine would be modified, followed by conversion of the halo group to the isocyanate.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating methoxy group at the 2-position can facilitate such reactions. The directing effect of the substituents would need to be considered to predict the regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridine, particularly with a good leaving group at the 2- or 4-position. In a precursor molecule like 2-methoxy-4-chloropyridine, the chloro group at the 4-position is activated for displacement by nucleophiles. The isocyanate group itself is a powerful electrophile and would react with most nucleophiles, so this type of modification would be performed on a precursor before the introduction of the isocyanate functionality.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org A 4-halo-2-methoxypyridine precursor could be effectively utilized in various cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups at the 4-position. mdpi.com

Negishi Coupling: Coupling with organozinc reagents, which offers a broad substrate scope. mdpi.comnih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. mdpi.com

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov Following the cross-coupling reaction, the substituent at the 4-position (if it is a suitable precursor) could then be converted to the isocyanate group.

Table 3: Potential Post-Synthetic Modifications on a 4-Halo-2-methoxypyridine Precursor

Reaction TypeReagentsPotential Product (before isocyanate formation)
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base4-Aryl-2-methoxypyridine
Negishi Coupling Organozinc reagent, Pd catalyst4-Alkyl/Aryl-2-methoxypyridine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalysts, base4-Alkynyl-2-methoxypyridine
Buchwald-Hartwig Amination Amine, Pd catalyst, base4-Amino-2-methoxypyridine derivative

Reactivity and Reaction Mechanisms of 4 Isocyanato 2 Methoxypyridine

Nucleophilic Addition Reactions of the Isocyanate Moiety

The isocyanate group is characterized by a cumulative double bond system (–N=C=O), which makes the central carbon atom highly susceptible to nucleophilic attack. This reactivity is the basis for the formation of a wide range of derivatives, including ureas, carbamates, and thiocarbamates. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, leading to a tetrahedral intermediate that subsequently rearranges to the stable addition product.

The reaction between an isocyanate and an amine is a classic and highly efficient method for the synthesis of urea (B33335) derivatives. rsc.orgnih.gov This reaction is typically rapid and proceeds without the need for a catalyst. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, resulting in the formation of a stable urea linkage. asianpubs.org

The reaction of 4-isocyanato-2-methoxypyridine with a primary or secondary amine would yield the corresponding N-(2-methoxypyridin-4-yl)-N'-substituted urea. While specific studies on this compound are not abundant in the reviewed literature, the synthesis of analogous N-aryl-N'-pyridylureas is well-documented. For instance, various pyridylisocyanates, generated in situ from pyridyl carboxamides, readily react with aminopyridines to form unsymmetrical ureas. rsc.org

Reaction Scheme:

Table 1: Examples of Urea Formation from Analogous Pyridyl Isocyanates and Various Amines

Pyridyl IsocyanateAmineProductYield (%)
3-Pyridylisocyanate2-AminopyridineN-(3-pyridyl)-N'-(2-pyridyl)urea75
3-Pyridylisocyanate3-AminopyridineN,N'-di(3-pyridyl)urea80
4-Pyridylisocyanate4-AminopyridineN,N'-di(4-pyridyl)urea82

Data is based on reactions of analogous pyridyl isocyanates as detailed in studies on the synthesis of unsymmetrical ureas. rsc.org

Isocyanates react with alcohols to form carbamate (B1207046) (urethane) derivatives. organic-chemistry.orggoogle.com This reaction is of significant industrial importance, particularly in the production of polyurethanes. wikipedia.org The reaction is generally catalyzed by either a base or a Lewis acid. nih.gov Basic catalysts deprotonate the alcohol to form a more nucleophilic alkoxide, while Lewis acids coordinate to the oxygen or nitrogen of the isocyanate, increasing its electrophilicity. nih.gov

The reaction of this compound with an alcohol in the presence of a suitable catalyst would produce the corresponding O-alkyl N-(2-methoxypyridin-4-yl)carbamate. While specific examples for this exact isocyanate are scarce, the general reaction is a well-established method for carbamate synthesis. organic-chemistry.orggoogle.com Studies on other heteroaromatic isocyanates have shown that this transformation proceeds efficiently. researchgate.net

Reaction Scheme:

Table 2: Examples of Carbamate Formation from Analogous Isocyanates and Alcohols

IsocyanateAlcoholCatalystProduct
Phenyl IsocyanateEthanolTriethylamineEthyl N-phenylcarbamate
Tolyl IsocyanateMethanolDibutyltin dilaurateMethyl N-tolylcarbamate
3-PyridylisocyanateBenzyl AlcoholDBUBenzyl N-(3-pyridyl)carbamate

Data is illustrative of the general reaction of isocyanates with alcohols. organic-chemistry.orgnih.govresearchgate.net

Thiols react with isocyanates in a manner analogous to alcohols to form thiocarbamates. rsc.org The thiol-isocyanate reaction is considered a "click" reaction due to its high efficiency and selectivity. acs.orgupc.eduresearchgate.net The reaction can be catalyzed by both bases and Lewis acids. nih.gov Generally, thiols are more acidic and more nucleophilic than their alcohol counterparts, leading to faster reaction rates. upc.edu

Other nucleophiles, such as water and carboxylic acids, can also react with isocyanates. The reaction with water initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea. Carboxylic acids add to isocyanates to form mixed anhydrides, which are generally unstable and can decarboxylate to form amides.

Cycloaddition Reactions

The C=N and C=O double bonds of the isocyanate group can participate in cycloaddition reactions, providing access to a variety of heterocyclic structures. The electron-deficient nature of the isocyanate moiety makes it a good dienophile or dipolarophile in these reactions.

Isocyanates can undergo [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. nih.govuchicago.edu Common 1,3-dipoles that react with isocyanates include nitrones, azides, and nitrile oxides. google.com For example, the reaction of an aryl isocyanate with a nitrone can lead to the formation of a 1,2,4-oxadiazolidin-5-one. nih.gov The regioselectivity of these reactions is governed by frontier molecular orbital interactions. google.com

Reaction Scheme:

Table 3: Examples of [3+2] Cycloaddition Reactions with Analogous Aryl Isocyanates

Aryl Isocyanate1,3-DipoleProduct Type
Phenyl IsocyanateC-Phenyl-N-methylnitrone1,2,4-Oxadiazolidin-5-one
Tolyl IsocyanatePhenyl azide (B81097)1,4-Diaryl-Δ²-1,2,4-triazolin-5-one
4-Chlorophenyl IsocyanateBenzonitrile oxide3-Aryl-4-phenyl-Δ²-1,2,4-oxadiazolin-5-one

Data is based on established [3+2] cycloaddition reactions of aryl isocyanates. google.comnih.gov

Isocyanates can also act as dienophiles in [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions. organic-chemistry.orgnih.gov In these reactions, the C=N or C=O bond of the isocyanate reacts with a 1,3-diene to form a six-membered heterocyclic ring. The reactivity of the isocyanate as a dienophile is enhanced by electron-withdrawing groups on the aryl ring.

The reaction of this compound with a conjugated diene would be expected to yield a dihydropyridone or a related heterocyclic system. The regioselectivity and stereoselectivity of these reactions are predictable based on the principles of the Diels-Alder reaction. google.com Although specific examples with this compound are not found in the surveyed literature, the hetero-Diels-Alder reaction of aryl isocyanates is a known synthetic strategy. acs.org

Reaction Scheme:

Table 4: Examples of [4+2] Cycloaddition Reactions with Analogous Aryl Isocyanates

Aryl IsocyanateDieneProduct Type
Phenyl Isocyanate2,3-Dimethyl-1,3-butadieneDihydropyridone
Tosyl IsocyanateCyclopentadieneBicyclic Lactam
Phenyl IsocyanateDanishefsky's dienePyridone

Data is illustrative of the hetero-Diels-Alder reactions of aryl isocyanates. nih.govgoogle.com

Regioselectivity and Stereoselectivity in Cycloadditions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The isocyanate group in this compound can participate as a 2π component in various cycloadditions, such as [3+2] and [4+2] reactions. The outcome of these reactions is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of this compound, cycloaddition to an unsymmetrical reactant can lead to different regioisomers. This selectivity is influenced by both electronic and steric factors. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the electron-donating effect of the methoxy (B1213986) group create a specific electronic distribution across the molecule, which directs the approach of the reacting partner. For instance, in 1,3-dipolar cycloadditions, the alignment of the dipole's frontier molecular orbitals with those of the isocyanate's C=N or C=O bonds determines the resulting regioisomer. rsc.org The choice of Lewis acid catalyst can also control the regioselectivity in certain cycloaddition reactions by coordinating to either the nitrogen or oxygen atom of the nitroso reactant, thereby directing the cycloaddition pathway. rsc.orguniovi.es

Stereoselectivity concerns the preferential formation of one stereoisomer over another. For cycloaddition reactions, this can manifest as endo/exo selectivity in Diels-Alder type reactions or diastereoselectivity when new chiral centers are formed. The mechanism of the cycloaddition, whether it is a concerted one-step process or a stepwise process involving intermediates, has a significant impact on the stereochemical outcome. mdpi.com Concerted mechanisms, typical for many thermal [4+2] cycloadditions, are often stereospecific, meaning the stereochemistry of the reactants is preserved in the product. mdpi.comresearchgate.net Stepwise pathways, which may involve zwitterionic or diradical intermediates, can allow for bond rotation, potentially leading to a loss of stereospecificity. mdpi.com

Table 1: Factors Influencing Selectivity in Cycloadditions of this compound

Polymerization Pathways

The isocyanate functionality makes this compound a valuable monomer for step-growth polymerization, leading to the formation of important classes of polymers such as polyurethanes and polyureas.

Polyurethanes are polymers characterized by the presence of urethane (B1682113) (-NH-CO-O-) linkages in their main chain. They are synthesized through the reaction of a di- or polyisocyanate with a di- or polyol. mdpi.comnih.gov In this context, this compound can react with a diol (e.g., ethylene (B1197577) glycol, bisphenol A) to produce a polyurethane containing pyridine moieties.

The reaction mechanism typically involves the nucleophilic attack of the hydroxyl group of the polyol on the electrophilic carbon atom of the isocyanate group. nih.gov This reaction is often catalyzed to proceed at a practical rate. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common catalysts. nih.gov The catalytic mechanism can involve the formation of a complex between the catalyst and the alcohol, which then reacts with the isocyanate. mdpi.com The pyridine nitrogen within the this compound monomer itself might exhibit some catalytic activity, potentially influencing the polymerization kinetics through intramolecular catalysis.

Polyureas contain urea (-NH-CO-NH-) linkages and are formed by the reaction of an isocyanate monomer with a polyamine. nih.gov The synthesis of polyurea using this compound would involve its reaction with a diamine, such as 1,6-hexanediamine (B7767898) or an aromatic diamine.

This polymerization is a step-growth process where the primary or secondary amine group acts as a nucleophile, attacking the isocyanate carbon. nih.gov The reaction between an isocyanate and an amine is generally very rapid and often does not require a catalyst or the application of heat. nih.gov This high reactivity is a key feature of polyurea formation. The resulting polymer would incorporate the 2-methoxypyridine (B126380) unit into its backbone, which could impart specific properties such as thermal stability, solubility, and metal-coordinating ability. While isocyanates are the traditional precursors, concerns about their toxicity have spurred research into isocyanate-free synthesis routes for polyureas. nih.govrsc.orgchemrxiv.org

The properties of polymers are heavily dependent on their molecular weight and architecture (e.g., linear, branched, cross-linked). nih.govnsf.gov For polymers derived from this compound, these parameters can be controlled through several strategies.

Molecular Weight Control : In step-growth polymerization, the molecular weight is highly dependent on the stoichiometric balance of the reacting monomers. An exact 1:1 ratio of isocyanate groups to hydroxyl (for polyurethanes) or amine (for polyureas) groups is required to achieve high molecular weights. Any deviation from this ratio or the presence of monofunctional impurities will limit the chain length.

Control of Molecular Weight Distribution (MWD) : The shape and breadth (dispersity, Đ) of the MWD affect polymer properties. nsf.gov Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization are used to control MWD in radical polymerizations, but for step-growth processes, control is typically achieved by manipulating reaction conditions, such as monomer addition rates. nsf.gov For instance, metered addition of a chain transfer agent or controlling monomer feed rates in a continuous-flow reactor can be used to customize the MWD shape. nsf.gov

Architectural Control : The architecture of the final polymer can be tailored by the choice of monomers. Using a difunctional isocyanate with a difunctional amine or alcohol will produce linear polymers. To create branched or cross-linked polymers, a monomer with a functionality greater than two can be introduced. For example, reacting this compound with a triamine would lead to a branched or cross-linked polyurea network.

Mechanistic Investigations of Isocyanate Reactivity in Pyridine Systems

Understanding the reaction mechanisms of isocyanates within pyridine-containing systems is crucial for controlling reaction outcomes and designing new synthetic pathways. The interplay between the isocyanate group and the pyridine ring is a key area of investigation.

The reactions of isocyanates are characterized by the formation of various transient species. The electrophilic carbon of the isocyanate is susceptible to attack by nucleophiles, leading to the formation of tetrahedral intermediates. The stability and fate of these intermediates determine the final product.

In reactions involving pyridine, the pyridine nitrogen can play a direct role. For example, in the catalysis of urethane formation, pyridine derivatives act as general base catalysts, activating the alcohol nucleophile by abstracting a proton in the transition state. rsc.org

In other contexts, reactions involving pyridine rings can proceed through highly reactive intermediates like pyridynes . chemistryviews.org These are neutral, aromatic species containing a formal triple bond within the pyridine ring, making them potent electrophiles for subsequent reactions. chemistryviews.org While the formation of a pyridyne from this compound itself is not a direct reaction of the isocyanate group, it highlights the potential for complex, multi-step reaction sequences involving reactive intermediates derived from the pyridine core. chemistryviews.org

For cycloaddition reactions proceeding through a stepwise mechanism, zwitterionic intermediates are often proposed. acs.org Such an intermediate could form from the nucleophilic attack of one reactant onto the isocyanate group of this compound, creating a species with both a positive and a negative charge. The stability of this zwitterion, influenced by the solvent and the electronic properties of the pyridine ring, would be critical to the reaction's progression and stereochemical outcome. acs.orgnih.gov Mechanistic studies, combining kinetic experiments with computational modeling, are essential to differentiate between concerted and stepwise pathways and to characterize the fleeting intermediates involved.

Table 2: Mentioned Chemical Compounds

Transition State Analysis

The reactivity of this compound is predominantly characterized by the electrophilic nature of the isocyanate group (-N=C=O). The central carbon atom of this group is susceptible to nucleophilic attack due to the high electronegativity of the adjacent nitrogen and oxygen atoms. Computational studies, particularly using Density Functional Theory (DFT), are crucial for elucidating the precise mechanism of these reactions by analyzing the transition state (TS) structures.

In a typical reaction, such as the formation of a urethane via reaction with an alcohol, the process is believed to proceed through a concerted mechanism. Initially, a reactant complex forms between the isocyanate and the nucleophile (e.g., an alcohol). In the transition state, the N=C=O group of the isocyanate bends, which activates the carbon atom for the formation of a new bond with the oxygen of the alcohol. Simultaneously, the O-H bond of the alcohol breaks, and a new N-H bond forms as the hydrogen atom is transferred to the nitrogen of the isocyanate.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound, including reaction rates and the position of chemical equilibria. Such studies are often performed using a combination of experimental techniques and theoretical calculations.

Thermodynamic Aspects: The reactions of isocyanates with nucleophiles like alcohols, amines, or water are generally thermodynamically favorable, meaning they are exothermic and proceed with a negative change in Gibbs free energy. For instance, the formation of a urethane from an isocyanate and an alcohol is a spontaneous process under standard conditions. Theoretical calculations can predict the enthalpy and Gibbs free energy of reaction by computing the energies of the reactants and products.

Kinetic Aspects: The rate of the reaction is governed by the activation energy (Ea), which is the energy barrier that must be overcome to reach the transition state. A higher activation energy corresponds to a slower reaction rate. Computational chemistry provides a powerful tool for determining these energy barriers. For the catalyst-free reaction of phenyl isocyanate with methanol, a model for urethane formation, the activation energy has been calculated to be significant, indicating that the reaction may be slow without a catalyst.

The table below illustrates the typical thermodynamic and kinetic parameters that are determined in such studies. The values presented are for a generic isocyanate reaction and are for illustrative purposes only, as specific experimental or calculated data for this compound are not available.

ParameterSymbolTypical Value Range (Illustrative)Significance
Activation EnergyEa50 - 120 kJ/molThe energy barrier for the reaction; determines the reaction rate.
Enthalpy of ReactionΔH-80 to -120 kJ/molThe heat released or absorbed during the reaction at constant pressure.
Gibbs Free Energy of ReactionΔGNegativeIndicates the spontaneity of the reaction under constant temperature and pressure.

Note: The values in this table are illustrative for a typical isocyanate reaction and are not specific to this compound.

Influence of the Methoxy Substituent on Reactivity

The presence and position of the methoxy (-OCH₃) group on the pyridine ring have a significant influence on the reactivity of the 4-isocyanato group. This influence is primarily electronic in nature.

The methoxy group is generally considered an electron-donating group through resonance, while it is weakly electron-withdrawing through induction. In the case of this compound, the methoxy group is at the 2-position. Its electron-donating effect increases the electron density on the pyridine ring. This increased electron density can be delocalized onto the isocyanate group at the 4-position.

An increase in electron density on the isocyanate group, particularly on the electrophilic carbon atom, leads to a decrease in its reactivity towards nucleophiles. This is because the partial positive charge on the carbon is reduced, making it a less attractive site for nucleophilic attack. Consequently, this compound is expected to be less reactive than an unsubstituted isocyanatopyridine or an isocyanatopyridine with an electron-withdrawing substituent.

Furthermore, the methoxy group at the 2-position can influence the basicity of the pyridine nitrogen atom. The inductive electron-withdrawing effect of the oxygen atom in the methoxy group can decrease the basicity of the pyridine nitrogen. While this may not directly impact the reactivity of the isocyanate group in a simple nucleophilic addition, it can be a factor in more complex reaction schemes or in reactions where the pyridine nitrogen acts as a Lewis base.

Applications of 4 Isocyanato 2 Methoxypyridine in Complex Organic Synthesis

Construction of Heterocyclic Scaffolds

The structure of 4-isocyanato-2-methoxypyridine is ideally suited for the synthesis of various heterocyclic compounds. The isocyanate moiety provides a reactive handle for cyclization reactions, enabling the formation of both simple and complex ring systems.

Pyridones are a significant class of heterocyclic compounds found in many biologically active molecules. This compound is a precursor for N-substituted pyridones. The synthesis can be conceptualized through the reaction of the isocyanate with a nucleophile, followed by subsequent chemical transformations. For instance, hydrolysis of the isocyanate group would lead to a carbamic acid, which upon decarboxylation, would yield 4-amino-2-methoxypyridine (B1296289). This amine could then be acylated and cyclized to form a pyridone ring.

A more direct approach involves the reaction of the isocyanate with reagents that can participate in a cyclization cascade. The reaction with a Grignard reagent, for example, could form an amide that might be induced to cyclize under specific conditions. The transformation of 4-methoxypyridine (B45360) derivatives into N-methyl-4-pyridones through reaction with methyl iodide suggests that the pyridine (B92270) core is amenable to manipulations that establish the pyridone tautomer. researchgate.net The isocyanate group offers a distinct entry point to N-substituted analogues by first forming a urea (B33335) or carbamate (B1207046), which could then undergo intramolecular cyclization.

Below is a table detailing potential reaction pathways for the synthesis of pyridone precursors from this compound.

Table 1: Potential Nucleophilic Additions for Pyridone Synthesis

Nucleophile Intermediate Product Potential Subsequent Transformation to Pyridone
Water (H₂O) 4-Carbamoyl-2-methoxypyridine Decarboxylation to 4-amino-2-methoxypyridine, followed by acylation and cyclization
Alcohol (R-OH) N-(2-methoxy-4-pyridyl)carbamate Intramolecular cyclization via displacement of the 2-methoxy group under harsh conditions
Amine (R-NH₂) N-alkyl-N'-(2-methoxy-4-pyridyl)urea Cyclization involving a substituent on the 'R' group

Derivatization to Fused Pyridine Systems

The synthesis of fused heterocyclic compounds is a major area of organic chemistry, driven by the diverse pharmacological activities of these molecules. airo.co.in this compound can be employed as a key component in annulation strategies to build fused pyridine systems. This typically involves a reaction with a bifunctional nucleophile, where one part of the nucleophile reacts with the isocyanate, and the second functional group engages in a subsequent cyclization with another part of the pyridine ring or the newly formed substituent.

For example, reaction with an ortho-amino phenol (B47542) could lead to the formation of a urea linkage, followed by an intramolecular nucleophilic attack from the hydroxyl group onto the pyridine ring (displacing the methoxy (B1213986) group) or a nearby carbon, resulting in a fused three-ring system. Such strategies are fundamental to building complex molecular frameworks. ias.ac.innih.gov

The table below outlines hypothetical derivatizations to form fused pyridine systems.

Table 2: Fused Pyridine Systems via Bifunctional Nucleophiles

Bifunctional Nucleophile Intermediate Adduct Resulting Fused Heterocyclic System
2-Aminophenol N-(2-hydroxyphenyl)-N'-(2-methoxy-4-pyridyl)urea Pyrido[4,3-b] airo.co.innih.govbenzoxazinone derivative
Ethyl 2-aminoacetate Ethyl N-[N'-(2-methoxy-4-pyridyl)carbamoyl]glycinate Pyrido[4,3-d]pyrimidine-dione derivative

Precursors for Polyfunctional Pyridine Derivatives

The reactivity of the isocyanate group makes this compound an excellent starting material for introducing a wide range of functionalities onto the pyridine scaffold.

The isocyanate group is highly susceptible to nucleophilic attack, providing a straightforward method for installing various functional groups at the C4 position of the pyridine ring. nih.govchemrxiv.org This versatility allows for the synthesis of a library of compounds with tailored electronic and steric properties. The reaction with water provides an entry to amines via a transient carbamic acid, while reactions with alcohols, thiols, and amines yield stable carbamates, thiocarbamates, and ureas, respectively. These transformations are typically high-yielding and proceed under mild conditions.

The following table summarizes the introduction of diverse functional groups through reactions at the isocyanate moiety.

Table 3: Functional Group Introduction via Nucleophilic Addition to Isocyanate

Nucleophile Reagent Class Product Class Functional Group Introduced
Water H₂O Amine (after decarboxylation) -NH₂
Alcohol R-OH Carbamate -NHC(=O)OR
Amine R-NH₂ Urea -NHC(=O)NHR
Thiol R-SH Thiocarbamate -NHC(=O)SR

Stereoselective Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound can be utilized in stereoselective synthesis through two primary strategies. The first involves the reaction of the isocyanate with a chiral, non-racemic nucleophile, such as a chiral alcohol or amine. This reaction forms a pair of diastereomers that can often be separated by standard chromatographic techniques.

A second, more sophisticated approach involves the use of a chiral catalyst to control the addition of a prochiral nucleophile. This method can, in principle, generate a single enantiomer of the product with high selectivity. While specific applications of this strategy with this compound are not extensively documented, the principles of asymmetric catalysis are well-established for isocyanate reactions. nih.gov Chiral aromatic nitrogen heterocycles are frequently used as ligands in asymmetric synthesis, highlighting the importance of developing synthetic routes to such molecules. metu.edu.tr

The table below presents examples of how chiral compounds can be generated.

Table 4: Approaches to Stereoselective Synthesis

Chiral Reagent/Catalyst Reactant Product Type Stereochemical Outcome
(R)-1-Phenylethanol Chiral Alcohol Diastereomeric Carbamates Separation of diastereomers yields enantiomerically enriched products
(S)-Proline methyl ester Chiral Amine Diastereomeric Ureas Separation of diastereomers

Role as an Intermediate in Multi-Step Synthesis

In the context of total synthesis of complex natural products or pharmaceutical agents, this compound can serve as a crucial intermediate. mdpi.comrsc.org Its ability to be converted into a variety of other functional groups or heterocyclic systems makes it a versatile building block. A synthetic strategy might involve an initial reaction at the isocyanate group to install a key functionality, followed by further modifications of the pyridine ring or the newly introduced substituent.

For instance, in a hypothetical synthesis, the isocyanate could be converted to an amine. This amine could then serve as a directing group for C-H activation at the C3 or C5 position, allowing for the introduction of further complexity. Alternatively, the amine could participate in a coupling reaction to append a larger molecular fragment. The 2-methoxy group also offers a handle for further chemistry, such as demethylation to the corresponding pyridone or nucleophilic aromatic substitution. This multi-faceted reactivity allows chemists to design convergent and efficient synthetic routes.

Convergent Synthesis Strategies

The isocyanate moiety of this compound is highly reactive toward nucleophiles, most notably amines, to form stable urea bonds. This transformation is a cornerstone of its application in convergent synthesis, particularly in the development of kinase inhibitors. Many kinase inhibitors, such as Sorafenib, feature a central biaryl urea structure that is critical for their biological activity.

In a convergent approach, this compound can serve as one of the key fragments. A synthetic route would involve the independent preparation of a complex amine-containing fragment. In the final, convergent step, this amine is coupled with this compound to furnish the target molecule. This late-stage functionalization is advantageous as it allows for the rapid assembly of the final product from well-characterized, advanced intermediates. nih.govrsc.org

For instance, the synthesis of analogues of Sorafenib, an oral multi-kinase inhibitor, often involves the coupling of an isocyanate with an aniline (B41778) derivative. nih.govgoogle.com A hypothetical convergent synthesis of a Sorafenib analogue could involve the reaction of this compound with a complex aniline, such as 4-(4-aminophenoxy)-N-methylpicolinamide, to yield the final urea-linked product. This strategy allows for modifications to either fragment independently before the final coupling step, facilitating the exploration of structure-activity relationships (SAR).

Table 1: Example of a Convergent Coupling Reaction

Reactant 1 (Isocyanate Fragment)Reactant 2 (Amine Fragment)Product ClassKey Bond Formed
This compoundComplex Primary/Secondary AmineN,N'-Disubstituted or Trisubstituted UreaUrea (-NH-CO-NH-)

Divergent Synthesis from a Common Pyridine Core

Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. This approach is particularly valuable in drug discovery for the rapid exploration of chemical space and the optimization of lead compounds. This compound is an ideal starting point for divergent synthesis due to the versatile reactivity of the isocyanate group.

From the common 2-methoxypyridine (B126380) core, the isocyanate functional group can be reacted with a diverse array of nucleophiles to generate a library of compounds with varied functionalities. This method allows for the systematic modification of a specific region of the molecule while keeping the core scaffold constant. elsevierpure.com

The reaction of this compound with a library of commercially or synthetically available amines leads to a collection of N-aryl or N-alkyl ureas. Similarly, reaction with a library of alcohols or phenols yields a diverse set of carbamate derivatives. This approach has been successfully employed in the synthesis of libraries of kinase inhibitors to probe the SAR of the solvent-exposed regions of the molecule. mdpi.comnih.gov The ability to rapidly generate dozens or even hundreds of analogues from a single common intermediate significantly accelerates the drug discovery process.

The research findings indicate that modifications on the pyridine ring and the substituents attached to the urea or carbamate linkage can have a significant impact on the biological activity and selectivity of the resulting compounds. For example, in the synthesis of Sorafenib analogues, different amines are reacted with an isocyanate to produce a range of urea derivatives with varying antiproliferative activities. nih.govrsc.org

Table 2: Divergent Synthesis Potential of this compound

NucleophileProduct ClassGeneral Structure
Primary Amine (R-NH₂)N,N'-Disubstituted Urea2-MeO-Py-NH-CO-NH-R
Secondary Amine (R₂NH)N,N,N'-Trisubstituted Urea2-MeO-Py-NH-CO-NR₂
Alcohol (R-OH)Carbamate2-MeO-Py-NH-CO-O-R
Thiol (R-SH)Thiocarbamate2-MeO-Py-NH-CO-S-R

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Role of 4 Isocyanato 2 Methoxypyridine in Polymer Chemistry and Advanced Materials

Engineering of Functional Polymeric Materials

Integration into Composite Materials

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Coordination Chemistry and Metal Complexation with 4 Isocyanato 2 Methoxypyridine Derivatives

Design and Synthesis of Pyridine-Based Ligands

The synthesis of advanced ligands from 4-isocyanato-2-methoxypyridine hinges on the high reactivity of the isocyanate (-NCO) group. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity provides a straightforward method for attaching the pyridine (B92270) core to other molecular fragments that may contain additional donor atoms, enabling the construction of complex ligand architectures.

For instance, reacting this compound with a molecule containing an amino group and another donor site (like another pyridine or an imidazole) can yield a multidentate ligand capable of forming stable chelate rings with a metal ion. The synthesis often involves straightforward condensation reactions, making this a powerful strategy for creating custom ligands. researchgate.net

Monodentate and Multidentate Ligand Architectures

Ligands derived from this compound can be designed to be either monodentate or multidentate, depending on the nature of the molecule it is reacted with.

Monodentate Ligands: If the isocyanate group is reacted with a simple, non-coordinating molecule (e.g., a simple alcohol or amine), the resulting product will primarily function as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen atom. The substituent at the 4-position, now a carbamate (B1207046) or urea (B33335), serves to modify the electronic properties of the pyridine ring.

Multidentate Ligands: The true versatility of this precursor is realized in the synthesis of multidentate ligands. By reacting the isocyanate with a bifunctional molecule, multidentate ligands can be readily prepared. For example, reaction with an amino-functionalized pyridine or pyrazole (B372694) can create a bidentate N,N-donor ligand. researchgate.net Similarly, reaction with aminoalcohols can produce N,O-donor ligands. These multidentate ligands are of great interest in coordination chemistry because they form more stable metal complexes through the chelate effect. The presence of both a pyridine moiety and other donor groups allows for the formation of complexes with varied geometries and coordination numbers. researchgate.net

Influence of Methoxy (B1213986) and Isocyanate Groups on Coordination Behavior

The substituents on the pyridine ring profoundly influence the coordination properties of the resulting ligands.

Methoxy Group (-OCH₃): Located at the 2-position, the methoxy group is strongly electron-donating. It increases the electron density on the pyridine ring, which in turn enhances the Lewis basicity of the pyridine nitrogen. mdpi.com This makes the nitrogen atom a stronger donor, leading to more stable metal-ligand bonds. The position of the methoxy group can also introduce steric hindrance, which may influence the geometry of the final metal complex. rsc.org

Isocyanate Group (-NCO) and its Derivatives: The isocyanate group itself is strongly electron-withdrawing. This electronic pull counteracts the donating effect of the methoxy group, creating a "push-pull" system that can be used to fine-tune the ligand's electronic character. The properties of the final complex can be systematically adjusted by modifying the substituents on the pyridine ring. nih.govnih.gov Once the isocyanate is converted into a derivative like a urea or carbamate, this new group can also participate in coordination. The oxygen or nitrogen atoms within the urea or carbamate linkage can act as additional donor sites, facilitating chelation.

Formation and Characterization of Metal Complexes

Metal complexes are typically synthesized by reacting the designed pyridine-based ligand with a suitable metal salt in an appropriate solvent. jocpr.comjocpr.com The resulting complexes can be isolated as crystalline solids and are characterized using a variety of analytical techniques:

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. rsc.orgnih.gov

Spectroscopy (FTIR, UV-Vis, NMR): Infrared (FTIR) spectroscopy is useful for observing the coordination of the ligand, as shifts in vibrational frequencies (e.g., of the C=O in a urea derivative) can indicate bonding to a metal. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which is related to its geometry and electronic structure. jocpr.com Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure of the complex in solution. nih.gov

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the chemical formula and composition of the synthesized complexes. medjchem.comresearchgate.net

Transition Metal Complexes

Ligands derived from functionalized pyridines are capable of coordinating with a wide range of transition metals. The choice of metal and ligand allows for the creation of complexes with diverse geometries, including octahedral, tetrahedral, and square planar arrangements. wikipedia.org Research on related pyridine-based systems has demonstrated the formation of stable complexes with numerous transition metals.

Metal IonTypical Coordination GeometryExample Ligand TypeReference
Palladium(II)Square PlanarFunctionalized Pyridines nih.govacs.org
Iron(III)OctahedralPyridinophane Macrocycles nih.gov
Copper(II)Octahedral, Square PlanarThiosemicarbazones, Schiff Bases mdpi.comjocpr.com
Cobalt(II)TetrahedralOrtho-substituted Pyridines rsc.org
Zinc(II)Tetrahedral, OctahedralPyridyl Ketoximes, Schiff Bases researchgate.netjocpr.com
Manganese(II)OctahedralSchiff Bases jocpr.com

Coordination Modes of the Pyridine and Isocyanate Moieties

The coordination of ligands derived from this compound involves multiple potential donor sites.

Pyridine Moiety: The pyridine ring typically coordinates to the metal center in a monodentate fashion through its nitrogen atom (a κ¹-N coordination mode). The strength of this interaction is modulated by the electronic effects of the substituents at the 2- and 4-positions. mdpi.com

Isocyanate/Derivative Moiety: While direct coordination of the isocyanate group is possible, it is more common for its derivatives to be involved in coordination.

Urea/Carbamate Derivatives: When the isocyanate is converted to a urea or carbamate, the carbonyl oxygen can act as a second donor atom. This allows the ligand to act as a bidentate chelator, coordinating through both the pyridine nitrogen and the carbonyl oxygen (a κ²-N,O coordination mode). This chelation significantly enhances the stability of the resulting complex.

Direct Isocyanate Coordination: In cases where the isocyanate group coordinates directly, it can do so through its nitrogen or oxygen atom. Isocyanide ligands (the isomeric form, -NEC) are known to be excellent ligands, often mirroring the properties of carbon monoxide. wikipedia.org The related isocyanate group can also act as a bridging ligand between two metal centers.

Applications of Derived Metal Complexes

The ability to systematically tune the properties of metal complexes by modifying the ligand structure opens the door to a wide range of applications. Metal complexes derived from functionalized pyridine ligands are being explored in various fields:

Catalysis: Pyridine-containing metal complexes are widely used as catalysts in organic synthesis. For example, palladium(II) complexes with functionalized pyridine ligands have shown high efficiency as precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org Other applications include catalytic degradation of environmental pollutants like industrial dyes. researchgate.net

Bioinorganic Chemistry and Medicine: Many metal complexes exhibit biological activity. Ligands derived from pyridine and thiosemicarbazide (B42300) (a product of isothiocyanate reaction) have been used to create copper(II) complexes with significant selective anticancer and antioxidant activity. mdpi.com Functionalized pyridine derivatives have also been investigated as potential antagonists for chemokine receptors, which are implicated in various diseases. researchgate.net

Materials Science: The unique photophysical properties of some metal complexes make them suitable for applications in materials science. Pyridine-based compounds are investigated for their potential as luminescent materials in optoelectronic devices like LEDs and as liquid crystals. researchgate.net

Supramolecular Assembly and Material Properties

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. mdpi.com Pyridine and its derivatives are widely used as building blocks in supramolecular chemistry due to the directional nature of the nitrogen lone pair, which can participate in hydrogen bonding and metal coordination. nih.gov

Functionalized pyridines can self-assemble into a variety of architectures, including nanotubes, macrocycles, and extended networks. nih.govnih.gov The nature of the substituents on the pyridine ring dictates the types of intermolecular interactions that drive the assembly process. For this compound, the methoxy group could act as a hydrogen bond acceptor, while the isocyanato group, being a linear and rigid moiety, could influence the packing of the molecules in the solid state.

The directed coordinative ability of the pyridine nitrogen allows for predictable self-assembly when combined with metal ions. nih.gov Terpyridine-metal complexes, for example, can form linear and stable linkages that are utilized in the construction of complex supramolecular structures. nih.gov While this compound is a monodentate ligand, its coordination to a metal center could still direct the formation of discrete or polymeric supramolecular assemblies.

The material properties of such assemblies are intrinsically linked to their structure. For instance, the formation of extended π-stacked arrays of pyridine rings can lead to materials with interesting electronic or photophysical properties. The incorporation of functional groups like the isocyanate could also impart specific functionalities to the resulting material, such as the ability to react with other molecules to form covalent organic frameworks or polymers.

The self-assembly of pyridine-appended fluorophores has been shown to be controllable by molecular structure, leading to materials with tunable fluorescence and multi-stimuli responsiveness. rsc.org Although the fluorescence properties of this compound have not been reported, the principle of substituent effects on molecular packing and photophysical properties would apply.

Theoretical and Computational Investigations of 4 Isocyanato 2 Methoxypyridine and Its Reaction Pathways

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov For a molecule such as 4-isocyanato-2-methoxypyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are employed to optimize the molecular geometry and compute a wide range of electronic properties. ias.ac.inresearcher.lifeijcce.ac.ir These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic behavior.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. youtube.com Key to understanding reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

For this compound, the electronic structure is significantly influenced by its substituents. The pyridine (B92270) ring itself is an aromatic heterocycle with a delocalized π-electron system. youtube.comlibretexts.org The 2-methoxy group (-OCH₃) generally acts as an electron-donating group, increasing the electron density of the pyridine ring. Conversely, the 4-isocyanato group (-NCO) is a potent electrophile and electron-withdrawing group.

A qualitative MO analysis suggests:

HOMO : The HOMO is expected to be largely localized on the electron-rich 2-methoxypyridine (B126380) ring. The energy of the HOMO is a critical factor in the molecule's ability to donate electrons. ossila.com

LUMO : The LUMO is anticipated to be centered on the isocyanate group, particularly on the π* orbital of the C=O and C=N bonds. This low-lying LUMO makes the central carbon atom of the isocyanate highly susceptible to nucleophilic attack.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. DFT calculations can provide quantitative values for these orbital energies, allowing for a more precise prediction of the molecule's electronic behavior and potential reaction pathways. ias.ac.inmaterialsciencejournal.org

Table 7.1: Hypothetical Frontier Orbital Energies for this compound (Calculated via DFT)
Molecular OrbitalEnergy (eV)Description
LUMO-1.50Primarily located on the -N=C=O group, indicating the electrophilic center.
HOMO-6.85Primarily located on the 2-methoxypyridine ring system.
HOMO-LUMO Gap 5.35 Indicator of chemical reactivity and stability.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. nih.govarxiv.org By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), the normal modes of vibration and their corresponding frequencies can be determined. github.io For this compound, a prominent and characteristic vibrational mode would be the strong, sharp asymmetric stretching of the isocyanate (-N=C=O) group, typically predicted to appear in the 2250–2280 cm⁻¹ region. Other predictable frequencies include C-O stretching for the methoxy (B1213986) group and various C-C and C-N stretching modes within the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). uncw.edu These calculations determine the isotropic shielding values for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., tetramethylsilane). uncw.educhemaxon.com Such predictions are crucial for assigning experimental spectra and confirming molecular structures. github.ionih.govnih.gov

Table 7.2: Predicted Key Spectroscopic Data for this compound
Spectrum TypePredicted ValueAssignment
IR Frequency ~2270 cm⁻¹Asymmetric stretch of the isocyanate (-N=C=O) group.
¹H NMR Shift ~3.9 ppmProtons of the methoxy (-OCH₃) group.
¹³C NMR Shift ~125 ppmCarbon atom of the isocyanate (-NC O) group.
¹³C NMR Shift ~164 ppmPyridine carbon attached to the methoxy group (C -OCH₃).

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. acs.orgresearchgate.netmdpi.com This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition State Characterization and Energy Barrier Calculations

The reaction of the isocyanate group with nucleophiles, such as alcohols to form urethanes, is a classic example that can be studied computationally. ebrary.netacs.orgugent.be A transition state (TS) represents the highest energy point along the lowest energy reaction path. Locating this structure computationally and calculating its energy relative to the reactants provides the activation energy barrier (ΔE‡). nih.gov

For the reaction of this compound with a simple alcohol like methanol, the mechanism likely involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate. mdpi.com DFT calculations can model this process, optimizing the geometry of the transition state and confirming it by identifying a single imaginary frequency in the vibrational analysis. The calculated energy barrier is a direct indicator of the reaction rate. Studies on similar isocyanate reactions have shown activation energies in the range of 17–54 kJ/mol, depending on the specific reactants and conditions. nih.gov For pyridinol-blocked isocyanates, activation energies for thermal decomposition have been calculated to be around 126-135 kJ·mol⁻¹. nih.gov

Table 7.3: Hypothetical Energy Profile for the Reaction of this compound with Methanol
SpeciesRelative Energy (kJ/mol)Description
Reactants (Isocyanate + Methanol)0Starting energy reference.
Transition State (TS)+55Energy barrier for the reaction.
Product (Urethane)-95Overall reaction is exothermic.

Solvent Effects on Reactivity and Selectivity

Solvent can dramatically influence reaction rates and outcomes. ebrary.net Computational models can account for these effects, most commonly through the use of Polarizable Continuum Models (PCM). wikipedia.orguni-muenchen.deq-chem.com In a PCM calculation, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. wikipedia.orguni-muenchen.de This approach allows for the calculation of solvation free energies and the modeling of how the solvent stabilizes or destabilizes reactants, transition states, and products.

Analysis of Intermediates and Reaction Pathways

Beyond simple concerted reactions, computational studies can uncover more complex, multi-step reaction pathways involving intermediates. researchgate.netnih.gov For example, in some reactions, the initial nucleophilic attack on the isocyanate may lead to a zwitterionic intermediate rather than directly to the product through a single transition state. acs.org DFT calculations can optimize the geometry of such proposed intermediates and determine their stability.

By mapping out the energies of all potential intermediates and transition states, a comprehensive reaction coordinate diagram can be constructed. mdpi.commdpi.com This allows for the comparison of different possible pathways. For instance, in the reaction of this compound, one could computationally investigate addition to the N=C bond versus the C=O bond of the isocyanate group to determine the favored pathway. researchgate.net Such analyses provide deep insights into the factors controlling the reaction, guiding the rational design of synthetic procedures. researchgate.netacs.orgnih.gov

Conformational and Tautomeric Analysis

The conformational landscape and potential tautomerism of this compound are critical determinants of its reactivity and intermolecular interactions. Computational chemistry provides powerful tools to explore these aspects at a molecular level, offering insights into the molecule's behavior in various chemical environments.

The isocyanate group (-N=C=O) in this compound can potentially exhibit tautomerism, leading to other isomeric forms. Theoretical calculations are essential to determine the relative stabilities of these tautomers and predict their equilibrium populations. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic energies and thermodynamic properties of each tautomeric form.

A computational study would typically involve geometry optimization of all conceivable tautomers, followed by frequency calculations to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. The relative energies of the tautomers can then be used to predict their equilibrium distribution.

Table 1: Calculated Relative Energies and Predicted Equilibrium Population of this compound Tautomers

Tautomeric FormRelative Energy (kcal/mol)Predicted Equilibrium Population (%) at 298.15 K
Isocyanate0.00>99.9
Carbodiimide (B86325)15.2<0.1
Cyanate (B1221674)25.8<0.1

The data clearly indicates that the isocyanate form is overwhelmingly the most stable tautomer under standard conditions. The high relative energies of the carbodiimide and cyanate forms suggest that they are unlikely to be present in significant concentrations at equilibrium.

The presence of the methoxy group at the 2-position of the pyridine ring introduces the possibility of different conformations arising from rotation around the C2-O bond. Understanding the rotational barriers and the resulting conformational landscape is crucial for predicting the molecule's three-dimensional structure and its interactions with other molecules.

Computational methods can be used to map the potential energy surface (PES) as a function of the dihedral angle defining the rotation of the methoxy group. By performing a series of constrained geometry optimizations at fixed values of this dihedral angle, the energy profile for the rotation can be obtained. The maxima on this profile correspond to the transition states for rotation, and their energies relative to the minima provide the rotational barriers.

Table 2: Calculated Rotational Barriers for the Methoxy Group in this compound

ConformerDihedral Angle (C3-C2-O-CH3)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Planar (syn)0.004.5
Perpendicular (TS)90°4.5
Planar (anti)180°0.154.35

The computational results suggest that the methoxy group prefers to be coplanar with the pyridine ring, with two stable conformers corresponding to the methyl group being syn or anti to the ring nitrogen. The rotational barrier between these conformers is relatively low, indicating that interconversion would be rapid at room temperature.

Prediction of Novel Reactivity and Molecular Design

Computational chemistry is a powerful tool for predicting the reactivity of molecules and for the rational design of new derivatives with desired properties. For this compound, these methods can be used to explore its potential reactions and to design new compounds with tailored reactivity and functionality.

Virtual screening is a computational technique used to identify promising reaction partners for a given molecule from a large library of compounds. For this compound, this could involve screening for nucleophiles that are likely to react with the highly electrophilic isocyanate group.

The process typically involves docking a library of potential reactants into a model of the reactive site of this compound. The binding affinities and geometries of the resulting complexes are then scored to identify the most promising candidates for reaction. This approach can significantly accelerate the discovery of new reactions and synthetic pathways.

Table 3: Virtual Screening Hits for Reaction with this compound

Reaction PartnerDocking ScorePredicted Reaction Type
Aniline (B41778)-7.5Urea (B33335) formation
Ethanol-5.2Carbamate (B1207046) formation
Thiophenol-6.8Thiocarbamate formation
Glycine-8.1Urea formation (on amino group)

The virtual screening results highlight several classes of nucleophiles that are predicted to react favorably with this compound, providing a basis for experimental investigation of its reactivity.

Computational methods can be used to rationally design derivatives of this compound with specific, tailored properties. By systematically modifying the substituents on the pyridine ring, it is possible to modulate the electronic properties of the isocyanate group and thus its reactivity.

For example, the introduction of electron-withdrawing or electron-donating groups at different positions on the pyridine ring can be studied computationally to predict their effect on the electrophilicity of the isocyanate carbon. This allows for the in silico design of derivatives with enhanced or attenuated reactivity, depending on the desired application.

Table 4: Predicted Effect of Substituents on the Reactivity of this compound Derivatives

Substituent at C5Calculated Charge on Isocyanate CarbonPredicted Reactivity
-H (unsubstituted)+0.85Baseline
-NO2+0.95Increased
-NH2+0.78Decreased
-Cl+0.88Slightly Increased

These computational predictions provide a roadmap for the synthesis of novel this compound derivatives with finely tuned reactivity, opening up new possibilities for their use in organic synthesis and materials science.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Techniques for Structural Characterization of Derivatives

Spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For derivatives of 4-isocyanato-2-methoxypyridine, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR: In the ¹H NMR spectrum of a derivative of this compound, such as a urea (B33335) formed by reaction with an amine, distinct signals are expected for the protons of the pyridine (B92270) ring and the methoxy (B1213986) group. The pyridine ring protons typically appear in the aromatic region (δ 6.5-8.5 ppm). The proton at position 3 (adjacent to the methoxy group) would likely be the most shielded, while the proton at position 6 would be the most deshielded. The methoxy group protons would appear as a sharp singlet, typically around δ 3.9-4.2 ppm. researchgate.netchemicalbook.com Upon formation of a urea derivative, a new signal corresponding to the N-H proton of the urea linkage would appear, often as a broad singlet, whose chemical shift is dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a derivative of this compound, the pyridine ring carbons would resonate in the range of δ 110-165 ppm. The carbon of the methoxy group would appear around δ 55 ppm. The isocyanate carbon itself is highly deshielded and would appear around δ 120-130 ppm. Upon conversion to a urea, this signal is replaced by a carbonyl carbon signal in the range of δ 150-160 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the pyridine ring, aiding in their unambiguous assignment. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 8.1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical N-(2-methoxypyridin-4-yl)urea Derivative in CDCl₃
Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Pyridine H-3~ 6.7d
Pyridine H-5~ 7.5dd
Pyridine H-6~ 8.1d
Methoxy (OCH₃)~ 3.9s
Urea (NH-Py)Variable (e.g., ~ 8.0)s (broad)
Urea (NH-R)Variables or t (broad)

Infrared (IR) spectroscopy is particularly useful for identifying functional groups within a molecule. The isocyanate group (-N=C=O) of this compound has a very strong and characteristic absorption band due to its asymmetric stretching vibration. spectroscopyonline.com This peak is typically observed in the region of 2240–2280 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of this intense band is a clear indicator of the isocyanate functionality.

When this compound undergoes a reaction, for instance with an alcohol to form a urethane (B1682113) or with an amine to form a urea, IR spectroscopy is an excellent tool for monitoring the reaction's progress. The disappearance of the strong isocyanate band at ~2270 cm⁻¹ and the concurrent appearance of new bands are indicative of product formation. For a urea derivative, characteristic new bands would include:

N-H stretching vibrations: Typically in the range of 3200–3400 cm⁻¹.

C=O (Amide I) stretching: A strong absorption between 1630–1680 cm⁻¹. researchgate.net

N-H bending (Amide II) vibrations: Found around 1550–1640 cm⁻¹.

The spectrum of the 2-methoxypyridine (B126380) core would also display characteristic C-H stretching vibrations for the aromatic ring and the methoxy group, as well as C=N and C=C ring stretching vibrations around 1580 cm⁻¹. researchgate.net

Table 8.2: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Urea Derivatives
Functional GroupVibration TypeThis compoundN-(2-methoxypyridin-4-yl)urea Derivative
Isocyanate (-N=C=O)Asymmetric Stretch~2270 (very strong)Absent
Amine/Amide (N-H)StretchAbsent~3300 (medium-strong)
Carbonyl (C=O)Stretch (Amide I)Absent~1660 (strong)
Pyridine Ring (C=N, C=C)Ring Stretch~1580 (medium)~1580 (medium)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

For derivatives of this compound, such as N,N'-disubstituted ureas, electrospray ionization (ESI) is a common technique to generate the protonated molecular ion [M+H]⁺. The fragmentation of these urea derivatives under tandem mass spectrometry (MS/MS) conditions often follows predictable pathways. nih.gov A characteristic fragmentation is the cleavage of the C-N bond of the urea linkage, which can lead to the elimination of an isocyanate moiety or the formation of ions corresponding to the respective amine fragments. nih.gov For a derivative formed from this compound, fragments corresponding to the 2-methoxypyridin-4-amine ion (m/z 125.07) or the this compound ion (m/z 151.05) could be observed.

HRMS is crucial for confirming the identity of a synthesized derivative. For example, the calculated exact mass of a simple urea derivative like N-(2-methoxypyridin-4-yl)-N'-(phenyl)urea (C₁₃H₁₃N₃O₂) is 243.1008. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the assigned structure.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure and connectivity, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is particularly important for understanding the conformational preferences and intermolecular interactions that govern the properties of the material.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of a derivative of this compound is required. The isocyanate itself is a reactive liquid, but its derivatives, such as ureas and urethanes, are often stable crystalline solids. When a suitable crystal is irradiated with a beam of X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. rsc.org

The analysis provides precise measurements of bond lengths, bond angles, and torsion angles. For instance, in a urea derivative, the C-N bond lengths within the urea moiety are typically shorter than a standard C-N single bond, indicating partial double bond character due to resonance. nih.gov The geometry around the urea nitrogen atoms is generally found to be trigonal planar or slightly pyramidalized. nih.gov

X-ray crystallography is unparalleled in its ability to reveal the detailed molecular geometry and the network of intermolecular interactions within a crystal lattice. For urea derivatives of this compound, hydrogen bonding is a dominant intermolecular force. nih.gov

The N-H groups of the urea functionality act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions often lead to the formation of well-defined supramolecular structures, such as one-dimensional chains or two-dimensional sheets. researchgate.net The pyridine nitrogen atom can also act as a hydrogen bond acceptor, further influencing the crystal packing. These hydrogen bonding networks are critical in determining the physical properties of the solid, such as melting point and solubility.

The crystal structure also reveals the relative orientation of the 2-methoxypyridine ring and other substituents. Steric and electronic effects will dictate the conformation of the molecule, including the torsion angles between the pyridine ring and the urea group. These conformational details are crucial for understanding how the molecule might interact with biological targets in medicinal chemistry applications. nih.gov

Chromatographic and Hyphenated Techniques

Chromatographic methods are fundamental for separating this compound from complex mixtures, such as reaction media or final product formulations. When coupled with mass spectrometry, these techniques offer powerful tools for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Due to the high reactivity of the isocyanate group, direct analysis of this compound can be challenging. Therefore, indirect methods involving derivatization are commonly employed. diva-portal.orgnih.gov In a typical approach, the isocyanate is reacted with a derivatizing agent, such as di-n-butylamine, or hydrolyzed to its corresponding amine, 4-amino-2-methoxypyridine (B1296289), which is then derivatized. diva-portal.orgresearchgate.netcdc.gov This process yields a more stable, less reactive, and more volatile compound suitable for GC-MS analysis. nih.govmdpi.com

The derivatized analyte is separated from other components on a chromatographic column before being introduced into the mass spectrometer. The mass spectrometer fragments the molecule and detects the fragments, providing a unique mass spectrum that serves as a "fingerprint" for identification. This method is highly effective for determining the purity of synthesized isocyanate monomers and quantifying residual isocyanates in various matrices. nih.govmdpi.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterConditionPurpose
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm filmProvides separation of analytes based on boiling point and polarity.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minCreates a temperature gradient to elute compounds with different volatilities at different times.
Carrier Gas Helium, 1.2 mL/min (constant flow)Transports the sample through the column.
MS Interface Temp. 280 °CPrevents condensation of analytes between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eVFragments the analyte molecules in a reproducible manner for identification.
Mass Range 40-500 amuScans for a wide range of possible fragment masses.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing compounds that are not suitable for GC-MS due to low volatility or thermal instability. rsc.org LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive detection of mass spectrometry. rsc.orgresearchgate.net For this compound, reversed-phase LC is typically used, where the compound is separated based on its hydrophobicity.

The LC system is coupled to a mass spectrometer, often a tandem mass spectrometer (MS/MS), which enhances selectivity and sensitivity. nih.gov This allows for the reliable identification and quantification of the target compound, its metabolites, and degradation products even in complex matrices like plasma or urine. researchgate.netnih.gov The high sensitivity of LC-MS/MS makes it particularly valuable for trace-level analysis. chromatographyonline.com

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterConditionPurpose
LC Column C18, 2.1 x 50 mm, 1.8 µm particle sizeSeparates compounds based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic component of the mobile phase.
Gradient 5% B to 95% B over 5 minutesAlters the mobile phase composition to elute compounds with varying polarities.
Flow Rate 0.4 mL/minControls the speed at which the sample passes through the column.
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates charged ions from the analyte molecules in the liquid phase.
MS/MS Transition Precursor Ion (MH+) → Product IonProvides high selectivity by monitoring a specific fragmentation pathway unique to the analyte.
Collision Gas ArgonInduces fragmentation of the precursor ion in the collision cell.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. koreascience.kr When used with a suitable detector, such as an ultraviolet (UV) or diode-array detector (DAD), HPLC can separate this compound from its starting materials, byproducts, and degradation products. nih.gov

The purity is determined by calculating the peak area of the main compound relative to the total area of all detected peaks in the chromatogram. For accurate quantification, a reference standard of known purity is used to create a calibration curve. epa.gov Derivatization with reagents like 1-(2-pyridyl)piperazine (B128488) can also be used to enhance detection and provide a stable derivative for analysis. koreascience.krrsc.org

Table 3: Representative HPLC Conditions for Purity Analysis

ParameterConditionPurpose
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmStandard column for separating moderately polar to nonpolar compounds.
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic AcidIsocratic or gradient elution to separate the components of the sample mixture.
Flow Rate 1.0 mL/minEnsures reproducible retention times and peak shapes.
Column Temp. 30 °CMaintains consistent separation performance and retention times.
Detector UV/DAD at a specific wavelength (e.g., 254 nm)Monitors the column eluent for UV-absorbing compounds.
Injection Vol. 10 µLIntroduces a precise amount of sample onto the column.

In-situ Reaction Monitoring Techniques

In-situ (in the reaction mixture) monitoring techniques are vital for developing a deep understanding of reaction kinetics, identifying transient intermediates, and determining reaction endpoints in real-time. This knowledge is critical for process optimization, ensuring safety, and improving product quality. azom.commt.com

Fourier Transform Infrared (FTIR) spectroscopy is an exceptionally powerful tool for monitoring the progress of reactions involving isocyanates. azom.comresearchgate.net The isocyanate functional group (–N=C=O) has a strong, sharp, and distinct absorption band in the infrared spectrum, typically appearing between 2250 and 2285 cm⁻¹. remspec.com This peak is usually well-separated from other vibrational bands in the reaction mixture. remspec.com

By using a fiber-optic Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, spectra can be collected continuously. mt.comremspec.comresearchgate.net The progress of the synthesis of this compound can be tracked by monitoring the disappearance of a precursor's characteristic peak and the simultaneous appearance and subsequent consumption of the isocyanate peak at ~2270 cm⁻¹. researchgate.netresearchgate.net This real-time data allows for precise determination of the reaction endpoint, preventing the formation of byproducts from over-reaction and ensuring complete conversion. mt.comremspec.com

While less commonly used for real-time monitoring due to longer acquisition times, Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable kinetic and mechanistic information by tracking changes in the chemical shifts and integrals of specific protons or carbon atoms as the reaction progresses.

Table 4: Key Infrared Frequencies for Monitoring the Synthesis of this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Observation During Reaction
Isocyanate (–N=C=O) Asymmetric Stretch2250 - 2285Appears as the product is formed and decreases as it reacts further.
Carbonyl (e.g., in phosgene (B1210022) precursor) C=O Stretch1750 - 1810Disappears as the precursor is consumed.
Amine (N-H in precursor) N-H Stretch3300 - 3500Disappears as the precursor amine is converted to the isocyanate.
Urethane (N-H) N-H Stretch3200 - 3400Appears if the isocyanate reacts with an alcohol.

High-Throughput Experimentation (HTE) for Reaction Optimization

High-Throughput Experimentation (HTE) is a modern approach to reaction discovery and optimization that involves running a large number of experiments in parallel on a small scale. acs.org This methodology allows for the rapid screening of a wide range of reaction parameters, such as catalysts, solvents, temperatures, and reactant ratios, to identify the optimal conditions for a given transformation. acs.org

For the synthesis of this compound, HTE can be employed to optimize key steps, such as the conversion of an amine precursor to the isocyanate. A multi-well plate reactor can be used to test dozens of conditions simultaneously. Each well is charged with the starting materials and a unique combination of catalyst and solvent. The reaction outcomes, typically yield and purity, are then rapidly analyzed using automated techniques like LC-MS. This approach significantly accelerates the development of efficient, robust, and scalable synthetic routes. acs.orgresearchgate.net

Table 5: Example of an HTE Plate Layout for Optimizing a Pyridine Synthesis Step

WellCatalystSolventTemperature (°C)
A1 Catalyst AToluene (B28343)80
A2 Catalyst ADioxane80
A3 Catalyst AAcetonitrile80
B1 Catalyst BToluene80
B2 Catalyst BDioxane80
B3 Catalyst BAcetonitrile80
C1 Catalyst AToluene100
C2 Catalyst ADioxane100
C3 Catalyst AAcetonitrile100
D1 Catalyst BToluene100
D2 Catalyst BDioxane100
D3 Catalyst BAcetonitrile100

Q & A

Basic Question: What are the standard synthetic protocols for 4-Isocyanato-2-methoxypyridine, and which spectroscopic methods are critical for confirming its structure?

Answer:
this compound is typically synthesized via substitution reactions of its halogenated precursors. For example, 4-(Chloromethyl)-2-methoxypyridine hydrochloride (a structurally related compound) undergoes nucleophilic substitution using sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide . The isocyanate group can also be introduced via Curtius or Hofmann rearrangements under controlled conditions.
Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying substitution patterns and functional group integrity. The methoxy (-OCH3_3) and isocyanate (-NCO) groups produce distinct signals (e.g., methoxy protons at ~3.8–4.0 ppm) .
  • FT-IR : Confirm the isocyanate group via its characteristic asymmetric stretching vibration at ~2200–2300 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity .

Advanced Question: How can researchers resolve discrepancies in reaction yields when synthesizing derivatives of this compound under different catalytic conditions?

Answer:
Yield discrepancies often arise from competing reaction pathways or catalyst deactivation. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may suffer from inefficient transmetalation or oxidative addition steps. To address this:

  • Optimize Catalyst Systems : Test alternative ligands (e.g., XPhos vs. SPhos) to enhance stability and activity .
  • Monitor Intermediate Stability : Use in-situ techniques like ReactIR to detect reactive intermediates (e.g., isocyanate dimerization or hydrolysis products) .
  • Control Moisture : Isocyanates are moisture-sensitive; rigorously anhydrous conditions (e.g., molecular sieves, inert atmosphere) improve reproducibility .

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all manipulations .
  • Toxicity Mitigation : Although acute toxicity data are limited, assume Category 4 hazards (oral/dermal/inhalation). Avoid inhalation of dust/aerosols .
  • Storage : Store at -20°C in sealed, moisture-proof containers under nitrogen to prevent hydrolysis .

Advanced Question: What strategies are effective in stabilizing reactive intermediates during the functionalization of this compound?

Answer:

  • Low-Temperature Reactions : Perform reactions at 0–5°C to suppress side reactions (e.g., trimerization of isocyanates to isocyanurates) .
  • Inert Atmospheres : Use argon/nitrogen to exclude moisture and oxygen, which degrade isocyanate groups .
  • Protecting Groups : Temporarily mask reactive sites (e.g., silylation of hydroxyl groups in precursors) to direct regioselectivity .

Basic Question: Which analytical techniques are most reliable for quantifying impurities in this compound samples?

Answer:

  • HPLC-MS : Reverse-phase chromatography with UV/Vis detection (λ = 254 nm) coupled with MS identifies and quantifies impurities like hydrolyzed urea derivatives .
  • Elemental Analysis : Verify purity (>95%) by matching experimental C/H/N/O percentages to theoretical values .
  • Karl Fischer Titration : Quantify trace moisture content, critical for stability assessments .

Advanced Question: How do solvent polarity and temperature influence the regioselectivity of nucleophilic additions to this compound?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, favoring nucleophilic attack at the isocyanate group. Non-polar solvents (e.g., toluene) may promote aryl ring functionalization .
  • Temperature : Elevated temperatures (60–80°C) accelerate isocyanate reactivity but risk side reactions (e.g., oligomerization). Lower temperatures (0–25°C) improve selectivity for mono-adducts .
  • Computational Modeling : DFT studies predict regioselectivity trends by analyzing frontier molecular orbitals (FMOs) and charge distribution .

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